Ido-IN-12

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ido-IN-12 is an inhibitor of indoleamine 2,3-dioxygenase (IDO), a rate-limiting enzyme of tryptophan catabolism through the kynurenine pathway . IDO plays a crucial role in the mechanisms of tolerance and its physiological functions include the suppression of potentially dangerous inflammatory processes in the body .

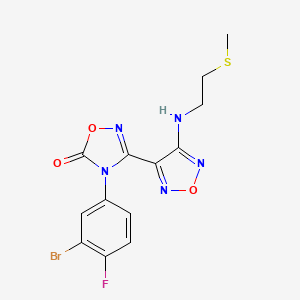

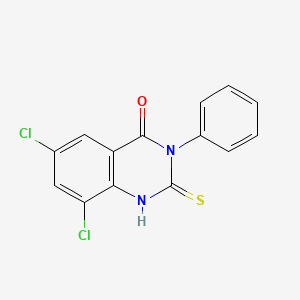

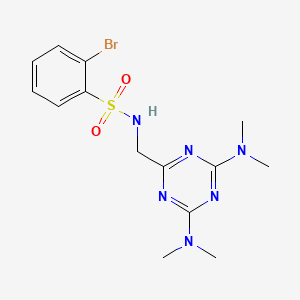

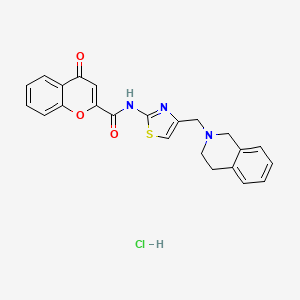

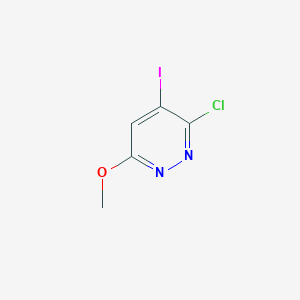

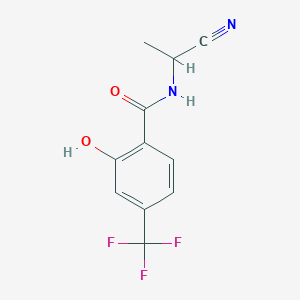

Molecular Structure Analysis

The molecular weight of Ido-IN-12 is 416.23 and its formula is C13H11BrFN5O3S . The exact molecular structure is not provided in the available resources.

科学的研究の応用

Interdisciplinary Research and Measurement

Ido-IN-12's applications in scientific research can be understood through the lens of interdisciplinary scientific research (IDR). IDR is crucial in creating science and engineering indicators and involves integrating knowledge across various fields. Bibliometrics, network dynamics, and entropy are key measures in IDR, offering insights into the social dynamics leading to knowledge integration (Wagner et al., 2011).

Cancer Immunotherapy and Indoleamine 2,3-Dioxygenase Pathways

In cancer research, Ido-IN-12 is relevant due to its connection with indoleamine 2,3-dioxygenase (IDO) pathways. IDO plays a vital role in tumor, stromal, and immune cells, supporting inflammatory processes that lead to immune tolerance to tumor antigens. This role of IDO in cancer includes the suppression of T and NK cells and the promotion of tumor angiogenesis. Small-molecule inhibitors of IDO, like Ido-IN-12, exhibit anticancer activity and enhance immunotherapy, radiotherapy, or chemotherapy (Prendergast et al., 2014).

Osteosarcoma Cell Lines and IDO Activity

Ido-IN-12's implications are also seen in osteosarcoma research. IL-12 and IL-18 can enhance IDO activity in osteosarcoma cell lines, independent of IFN-gamma, pointing towards alternative pathways for IDO activation. This finding broadens the understanding of IDO's role in cancer and could influence the development of new therapies (Liebau et al., 2002).

Bioimage Data Integration and Publication

The Image Data Resource (IDR) offers a platform for linking data from imaging modalities with genetic or chemical databases. This integration facilitates the analysis of gene networks and reveals functional interactions. IDR is relevant for research involving Ido-IN-12, providing a resource for publishing and analyzing scientific image data (Williams et al., 2017).

Nanomedicine and Cancer Immunotherapy

Ido-IN-12 is significant in the field of nanomedicine, particularly for cancer immunotherapy. Nanoparticle-based drug delivery systems incorporating IDO inhibitors like Ido-IN-12 are an emerging approach to stimulate immune responses against cancer. The inhibition of IDO is a pivotal area in cancer immunotherapy research, with various preclinical studies demonstrating significant therapeutic effects (Zulfiqar et al., 2017).

Safety And Hazards

特性

IUPAC Name |

4-(3-bromo-4-fluorophenyl)-3-[4-(2-methylsulfanylethylamino)-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrFN5O3S/c1-24-5-4-16-11-10(17-23-18-11)12-19-22-13(21)20(12)7-2-3-9(15)8(14)6-7/h2-3,6H,4-5H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHHWEREOQPCCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCNC1=NON=C1C2=NOC(=O)N2C3=CC(=C(C=C3)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrFN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ido-IN-12 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(4-methoxyphenethyl)-2-(6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)hydrazinecarboxamide](/img/structure/B2975848.png)

![3-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2975854.png)

![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2975855.png)

![N-(3-chloro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2975856.png)

![N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)amine](/img/structure/B2975858.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2975860.png)